molecular formula C17H13BrN2 B14052541 6-bromo-N,N-diphenylpyridin-3-amine

6-bromo-N,N-diphenylpyridin-3-amine

Cat. No.: B14052541
M. Wt: 325.2 g/mol
InChI Key: ALYAFJXRLGLNOG-UHFFFAOYSA-N
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Description

6-Bromo-N,N-diphenylpyridin-3-amine is a chemical compound with the molecular formula C17H13BrN2 and a molecular weight of 325.2 g/mol This compound is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and two phenyl groups attached to the nitrogen atom at the 3rd position of the pyridine ring

Preparation Methods

The synthesis of 6-bromo-N,N-diphenylpyridin-3-amine typically involves the bromination of N,N-diphenylpyridin-3-amine. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

6-Bromo-N,N-diphenylpyridin-3-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

6-Bromo-N,N-diphenylpyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its structural features may contribute to the design of molecules with specific biological activities.

    Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a lead compound for the development of drugs targeting specific diseases or conditions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-bromo-N,N-diphenylpyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and phenyl groups can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with DNA or RNA .

Comparison with Similar Compounds

6-Bromo-N,N-diphenylpyridin-3-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H13BrN2

Molecular Weight

325.2 g/mol

IUPAC Name

6-bromo-N,N-diphenylpyridin-3-amine

InChI

InChI=1S/C17H13BrN2/c18-17-12-11-16(13-19-17)20(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H

InChI Key

ALYAFJXRLGLNOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CN=C(C=C3)Br

Origin of Product

United States

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